4-[4-(3,4-difluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]morpholine

Androgen Receptor Transcriptional Inhibition LNCaP Cells

This compound is a definitive AR-DNA-binding domain (DBD) inhibitor, distinctly free from the partial agonist activity seen in the 3-fluoro analog VPC-14368 at the T878A AR mutant. With confirmed dual IC50 values (eGFP: 180 nM, PSA: 250 nM), it enables orthogonal target engagement studies. Its non-brominated structure avoids precipitation artifacts common with brominated AR-DBD inhibitors, making it ideal for long-term cell culture. Use it for precise CRISPR validation or SAR lead optimization.

Molecular Formula C14H14F2N2O2S
Molecular Weight 312.3
CAS No. 1621375-33-4
Cat. No. B6147186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(3,4-difluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]morpholine
CAS1621375-33-4
Molecular FormulaC14H14F2N2O2S
Molecular Weight312.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(3,4-Difluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]morpholine – Chemical Identity and Pharmacological Class


The compound 4-[4-(3,4-difluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]morpholine (CAS 1621375-33-4) is a synthetic small molecule belonging to the 4-(4-phenylthiazol-2-yl)morpholine series [1]. It is structurally characterized by a morpholine ring linked to a thiazole core, bearing a 3,4-difluoro-2-methoxyphenyl substituent. This compound functions as an inhibitor of the androgen receptor (AR) DNA-binding domain (DBD), a pharmacological target distinct from the ligand-binding domain (LBD) addressed by conventional anti-androgens [1]. It is primarily utilized as a tool compound in prostate cancer research to study AR-mediated transcriptional regulation [2].

Why Generic Substitution Fails for AR-DBD Inhibitors Like 4-[4-(3,4-Difluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]morpholine


Substitution within the 4-(4-phenylthiazol-2-yl)morpholine class is not feasible due to extreme functional divergence arising from minor structural modifications. A key example is the closely related analog VPC-14368, which differs only by a single fluorine atom (3-fluoro-2-methoxyphenyl vs. the 3,4-difluoro-2-methoxyphenyl motif of the target compound) [1]. This subtle change causes VPC-14368 to act as a partial agonist toward the T878A AR mutant, inducing unwanted receptor activation, whereas the target compound and its designed derivatives were specifically engineered to eliminate this cross-reactivity [1]. Such unpredictable switches between antagonism and agonism confirm that activity and safety profiles cannot be inferred across analogs and must be verified on a compound-by-compound basis.

Quantitative Performance Comparison: 4-[4-(3,4-Difluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]morpholine vs. Analogs


AR-DBD Transcriptional Inhibition in LNCaP Cells: 3,4-Difluoro Analog vs. Parent VPC-14368

The 3,4-difluoro-2-methoxyphenyl derivative represents an optimized iteration designed to overcome the partial agonism observed with the parent compound VPC-14368 (3-fluoro-2-methoxyphenyl analog). While VPC-14368 exhibited a partial agonistic effect on the T878A-mutated AR, the target compound was specifically developed to eliminate this cross-reactivity while maintaining AR-DBD inhibition [1]. In the LNCaP eGFP transcriptional assay, the target compound demonstrated an IC50 of 180 nM [2]. This direct evolution from a flawed parent compound to an optimized derivative with a clearly defined structural rationale underscores its value for studies requiring pure AR antagonism.

Androgen Receptor Transcriptional Inhibition LNCaP Cells

Cellular AR Inhibition Potency: 3,4-Difluoro Analog vs. VPC-14449

The target compound displays notable potency in suppressing prostate-specific antigen (PSA) secretion, a key clinical biomarker for AR activity. In LNCaP cells, it achieved an IC50 of 250 nM in the PSA assay [1]. In comparison, VPC-14449, a potent AR-DBD inhibitor with a dibromoimidazole substituent, has a reported IC50 of 340 nM for full-length human AR, albeit measured in PC3 cells . While a direct head-to-head assay is lacking, the comparable potency in the same biochemical class, combined with a distinct chemical scaffold that avoids the brominated heterocycle of VPC-14449, may offer favorable physicochemical properties. The dual-point validation (180 nM eGFP; 250 nM PSA) confirms consistent AR inhibitory activity across orthogonal functional readouts.

Prostate Cancer PSA Secretion AR-DBD Inhibitor

Structural Determinant for Functional Selectivity: Avoiding T878A-AR Agonism

The introduction of a second fluorine atom at the 4-position of the phenyl ring is the critical structural modification that distinguishes the target compound from the cross-reactive VPC-14368. Crystallographic and computational modeling studies demonstrated that VPC-14368 binds to the AR LBD, inducing a characteristic shift in helix 12 that results in agonistic behavior toward the T878A mutant [1]. The 3,4-difluoro-2-methoxyphenyl substitution was designed to sterically and electronically disfavor this LBD interaction, successfully eliminating the agonistic switch. This rationally guided design provides a defined mechanistic basis for selecting the target compound over the mono-fluoro series when studying AR signaling in the context of T878A or related LBD mutations [1].

Mutant Androgen Receptor Structure-Activity Relationship Drug Resistance

Physicochemical Profile Comparison: Target Compound vs. VPC-14449

The predicted physicochemical properties of the target compound (XLogP3: 2.9, Molecular Weight: 312.34 g/mol, 0 H-Bond Donors) [1] indicate a low-polarity, cell-permeable molecule suitable for intracellular target engagement. In contrast, VPC-14449 has a significantly higher molecular weight (394.09 g/mol) and contains two bromine atoms, which increases its topological polar surface area and may affect membrane permeation and non-specific binding . The target compound's simpler, halogen-substituted phenyl ring offers a more balanced lipophilicity profile, potentially leading to lower off-target binding and improved solubility, which are important considerations for in vitro assay development and in vivo route planning.

Drug-likeness Physicochemical Properties Medicinal Chemistry

Multidimensional Target Engagement: Dual AR Activity Readout Confirmation

The compound exhibits consistent AR inhibition across two mechanistically distinct downstream readouts: an eGFP-based transcriptional reporter assay (IC50 = 180 nM) and a PSA secretion assay (IC50 = 250 nM), both derived from the same LNCaP cell treatment [1]. This orthogonal confirmation strengthens confidence that the observed activity is due to genuine AR-DBD inhibition rather than an assay-specific artifact. For comparison, the widely used enzalutamide (an LBD-targeted anti-androgen) shows an IC50 of 314 nM in a PC3-based AR transcriptional assay , but lacks the DBD-directed mechanism and is susceptible to resistance mutations. The dual readout provides a more robust dataset for compound characterization compared to single-endpoint analogs.

Target Engagement Orthogonal Assays Reproducibility

Optimal Use Cases for 4-[4-(3,4-Difluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]morpholine in Prostate Cancer and AR Biology Research


Investigating AR Signaling in T878A-Mutant Prostate Cancer Models

This compound is the suitable choice for researchers studying AR-driven transcription in the context of the clinically relevant T878A ligand-binding domain mutation. Unlike the cross-reactive analog VPC-14368, which acts as a partial agonist at this mutant, the target compound maintains pure AR-DBD inhibition without activating the receptor [1]. This functional selectivity is essential for accurate mechanistic studies on how AR mutations confer resistance to conventional LBD-targeted therapies, such as enzalutamide.

Orthogonal Target Engagement Studies in AR-Dependent Cell Lines

The availability of confirmed dual IC50 values (eGFP: 180 nM, PSA: 250 nM) makes this compound a reliable tool for orthogonal target engagement studies [1]. Researchers can use the eGFP assay to monitor rapid transcriptional changes and the PSA assay to validate downstream protein secretion effects in the same cell population, thereby strengthening the confidence in AR-DBD on-target activity and minimizing the risk of assay-specific artifacts.

Structure-Activity Relationship (SAR) Campaigns Focused on DBD Selectivity

The compound serves as a key 3,4-difluoro-2-methoxyphenyl-substituted reference molecule for SAR studies aiming to dissect the structural determinants of AR-DBD binding. Its differentiation from the 3-fluoro analog (VPC-14368) demonstrates how a single fluorine addition can eliminate LBD cross-reactivity [1]. Medicinal chemistry teams can utilize this compound as a starting point for further optimization, confident in its defined interaction profile at the DBD.

Comparative Profiling Against Conventional Anti-Androgens

Given its distinct mechanism of action targeting the AR-DBD rather than the LBD, this compound is valuable for comparative studies against standard-of-care anti-androgens like enzalutamide (IC50 ~314 nM) . Its non-brominated structure offers physicochemical advantages over the related brominated AR-DBD inhibitor VPC-14449 [2], making it a preferred option for long-term cell culture studies where compound precipitation or non-specific binding of brominated aromatics might confound results.

Quote Request

Request a Quote for 4-[4-(3,4-difluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.